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molecular formula C11H13Cl2N5 B8291114 [3-(3,4-Dichloro-phenyl)-3-tetrazol-2-yl-propyl]-methyl-amine

[3-(3,4-Dichloro-phenyl)-3-tetrazol-2-yl-propyl]-methyl-amine

Cat. No. B8291114
M. Wt: 286.16 g/mol
InChI Key: XENSJUHNMOKFGM-UHFFFAOYSA-N
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Patent
US08101642B2

Procedure details

To a solution of [3-(3,4-Dichloro-phenyl)-3-tetrazol-2-yl-propyl]-dimethyl-amine (2 mmol) in chloroform was added ethylchloroformate (>10 equiv.) and NaHCO3 (>20 equiv.) and this solution was refluxed for 3 h. After that, chloroform was evaporated and ethyl acetate was added and then this organic layer was washed with water 3 times. It was dried over MgSO4, filtered, evaporated and the filtrate was concentrated at reduced pressure. The residue was dissolved in ethanol and potassium hydroxide (>20 equiv.) dissolved in water was added and refluxed for 3 days. After that, ethyl acetate and sat. NaHCO3 were added and the organic layer was extracted. It was dried over MgSO4, filtered, evaporated and the filtrate was concentrated at reduced pressure. The residue was purified by column chromatography eluting with ethyl acetate and methanol: Yield 80%
Name
[3-(3,4-Dichloro-phenyl)-3-tetrazol-2-yl-propyl]-dimethyl-amine
Quantity
2 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:9]([N:15]2[N:19]=[N:18][CH:17]=[N:16]2)[CH2:10][CH2:11][N:12](C)[CH3:13])[CH:5]=[CH:6][C:7]=1[Cl:8].C(OC(Cl)=O)C.C([O-])(O)=O.[Na+].[OH-].[K+]>C(Cl)(Cl)Cl.O.C(OCC)(=O)C>[Cl:1][C:2]1[CH:3]=[C:4]([CH:9]([N:15]2[N:19]=[N:18][CH:17]=[N:16]2)[CH2:10][CH2:11][NH:12][CH3:13])[CH:5]=[CH:6][C:7]=1[Cl:8] |f:2.3,4.5|

Inputs

Step One
Name
[3-(3,4-Dichloro-phenyl)-3-tetrazol-2-yl-propyl]-dimethyl-amine
Quantity
2 mmol
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)C(CCN(C)C)N1N=CN=N1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
this solution was refluxed for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
After that, chloroform was evaporated
ADDITION
Type
ADDITION
Details
ethyl acetate was added
WASH
Type
WASH
Details
this organic layer was washed with water 3 times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
It was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated at reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethanol
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 3 days
Duration
3 d
EXTRACTION
Type
EXTRACTION
Details
the organic layer was extracted
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
It was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated at reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography
WASH
Type
WASH
Details
eluting with ethyl acetate and methanol

Outcomes

Product
Name
Type
Smiles
ClC=1C=C(C=CC1Cl)C(CCNC)N1N=CN=N1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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